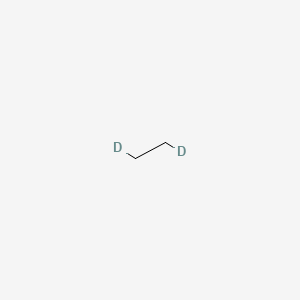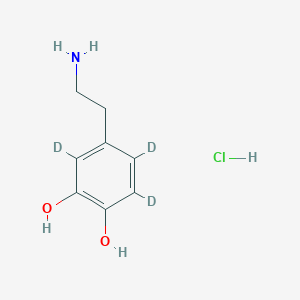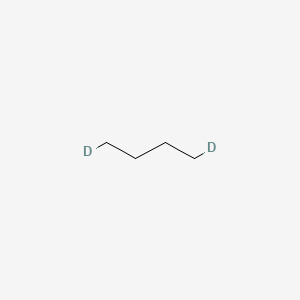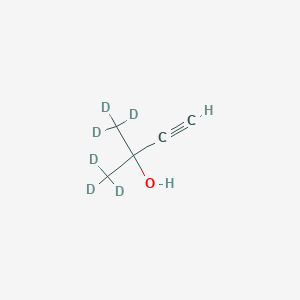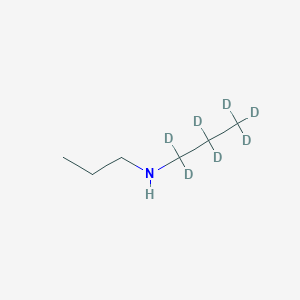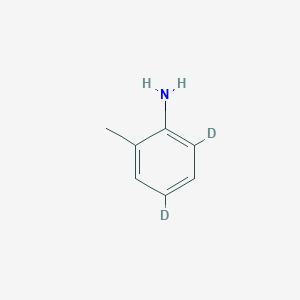
Sodium heptadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium heptadecanoate, also known as sodium margarate, is the sodium salt of heptadecanoic acid. Heptadecanoic acid, commonly referred to as margaric acid, is a saturated fatty acid with the molecular formula C17H34O2. This compound is represented by the molecular formula C17H33NaO2. This compound is typically found in trace amounts in the fat and milkfat of ruminants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium heptadecanoate can be synthesized through the neutralization of heptadecanoic acid with sodium hydroxide. The reaction is as follows:
C17H34O2+NaOH→C17H33NaO2+H2O
In this reaction, heptadecanoic acid is dissolved in an appropriate solvent, and sodium hydroxide is added gradually under controlled temperature conditions to ensure complete neutralization.
Industrial Production Methods: Industrial production of this compound involves the saponification of fats containing heptadecanoic acid. The fats are hydrolyzed in the presence of a strong base like sodium hydroxide, resulting in the formation of this compound and glycerol. The process is typically carried out in large reactors with continuous stirring and temperature control to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the terminal methyl group, forming heptadecanoic acid derivatives.
Reduction: Reduction reactions can convert this compound back to heptadecanoic acid.
Substitution: this compound can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reactions with other metal salts can lead to the formation of different heptadecanoate salts.
Major Products Formed:
Oxidation: Heptadecanoic acid derivatives.
Reduction: Heptadecanoic acid.
Substitution: Various metal heptadecanoates.
Applications De Recherche Scientifique
Sodium heptadecanoate has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in studies involving fatty acid metabolism and lipid biochemistry.
Medicine: Investigated for its potential role in metabolic studies and as a component in certain pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of sodium heptadecanoate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in its role as an emulsifier and in facilitating various chemical reactions. The molecular targets and pathways involved include interactions with lipid membranes and proteins, enhancing the solubility and bioavailability of hydrophobic compounds .
Comparaison Avec Des Composés Similaires
- Sodium palmitate (C16H31NaO2)
- Sodium stearate (C18H35NaO2)
- Sodium oleate (C18H33NaO2)
Comparison:
- Chain Length: Sodium heptadecanoate has a 17-carbon chain, whereas sodium palmitate and sodium stearate have 16 and 18 carbon chains, respectively.
- Saturation: this compound and sodium stearate are saturated fatty acids, while sodium oleate is unsaturated.
- Properties: this compound shares similar surfactant and emulsifying properties with these compounds but may exhibit different melting points and solubility characteristics due to its unique chain length .
This compound stands out due to its specific chain length and the resulting physical and chemical properties, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
1002-82-0 |
|---|---|
Formule moléculaire |
C17H34NaO2 |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
sodium;heptadecanoate |
InChI |
InChI=1S/C17H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2-16H2,1H3,(H,18,19); |
Clé InChI |
HHNMROJFRCMUJX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCCC(=O)O.[Na] |
Key on ui other cas no. |
1002-82-0 |
Numéros CAS associés |
506-12-7 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



